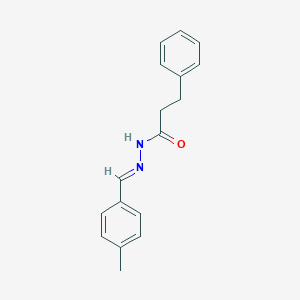
N'-(4-methylbenzylidene)-3-phenylpropanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-methylbenzylidene)-3-phenylpropanohydrazide, commonly known as MPHP, is a chemical compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained significant attention in the scientific community due to its potential applications in research.
作用机制
MPHP acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular concentration in the brain. This results in an increase in the levels of these neurotransmitters, which leads to enhanced mood, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, elevated blood pressure, increased body temperature, and decreased appetite. It has also been reported to cause euphoria, increased sociability, and improved cognitive performance.
实验室实验的优点和局限性
One of the main advantages of using MPHP in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using MPHP is its potential for abuse and addiction, which makes it necessary to handle it with caution and follow strict safety protocols.
未来方向
There are several future directions for the research on MPHP. One of the areas of interest is the development of more selective and potent dopamine and norepinephrine reuptake inhibitors based on the structure-activity relationship of MPHP. Another area of interest is the investigation of the long-term effects of MPHP on the brain and behavior, which will help in understanding its potential for therapeutic use and abuse liability. Additionally, the use of MPHP in combination with other psychoactive substances can be explored to understand their interactions and potential therapeutic benefits.
合成方法
The synthesis of MPHP involves the condensation of 4-methylbenzaldehyde and 3-phenylpropanohydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent, typically ethanol or methanol, at room temperature. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
MPHP has been used in various scientific research studies, including pharmacological, toxicological, and behavioral studies. It has been reported to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. MPHP has also been used as a model compound for studying the structure-activity relationship of substituted cathinones.
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
N-[(E)-(4-methylphenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N2O/c1-14-7-9-16(10-8-14)13-18-19-17(20)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,20)/b18-13+ |
InChI 键 |
XFQUPJNKQZNZBI-QGOAFFKASA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
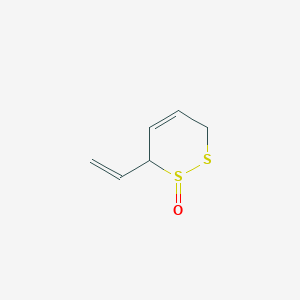
![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)
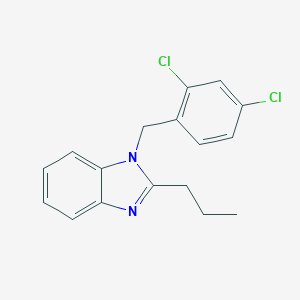
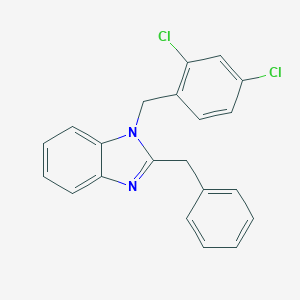
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
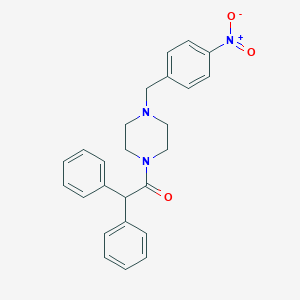
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
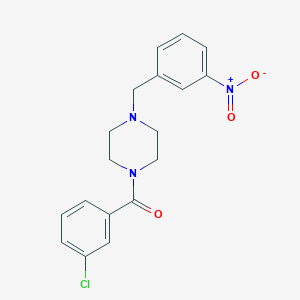
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)